N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 827318-22-9
VCID: VC15932060
InChI: InChI=1S/C13H12N4O/c1-8(18)15-10-3-2-9-6-13(16-12(9)7-10)11-4-5-14-17-11/h2-7,16H,1H3,(H,14,17)(H,15,18)
SMILES:
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol

N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide

CAS No.: 827318-22-9

Cat. No.: VC15932060

Molecular Formula: C13H12N4O

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide - 827318-22-9

Specification

CAS No. 827318-22-9
Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
IUPAC Name N-[2-(1H-pyrazol-5-yl)-1H-indol-6-yl]acetamide
Standard InChI InChI=1S/C13H12N4O/c1-8(18)15-10-3-2-9-6-13(16-12(9)7-10)11-4-5-14-17-11/h2-7,16H,1H3,(H,14,17)(H,15,18)
Standard InChI Key NMEBPQDGIXBYEX-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)C=C(N2)C3=CC=NN3

Introduction

Chemical Identity and Structural Characteristics

N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide (CAS No. 827318-22-9) belongs to the class of indole-pyrazole hybrids. Its IUPAC name, N-[2-(1H-pyrazol-5-yl)-1H-indol-6-yl]acetamide, reflects a 6-substituted indole core with a pyrazole ring at the 2-position and an acetamide group at the 6-position. Key structural features include:

  • Indole moiety: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.

  • Pyrazole substituent: A five-membered heterocycle with two adjacent nitrogen atoms at the 2-position of the indole.

  • Acetamide linker: A carbonyl group connecting the indole’s 6-position to a methylamine group.

The compound’s planar structure and hydrogen-bonding capacity (via NH and carbonyl groups) enhance its potential for intermolecular interactions with biological targets.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC13H12N4O\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}
Molecular Weight240.26 g/mol
IUPAC NameN-[2-(1H-pyrazol-5-yl)-1H-indol-6-yl]acetamide
CAS Number827318-22-9
SolubilityModerate in polar solvents

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide involves multi-step organic reactions:

  • Indole Functionalization: Starting with indole derivatives, formylation or acetylation introduces reactive sites. For example, ethyl 2-(3-formyl-1H-indol-1-yl)acetate serves as a precursor for Knoevenagel condensations .

  • Pyrazole Incorporation: Cyclocondensation of hydrazines with diketones or alkynes introduces the pyrazole ring. In one approach, 2-cyanoacetic acid hydrazide reacts with formylated indoles under acidic conditions .

  • Acetamide Formation: Coupling reactions using 1,1-carbonyldiimidazole (CDI) link the indole-pyrazole intermediate to acetic acid derivatives .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
FormylationAcetic anhydride, cyanoacetate75%
CyclizationHydrazine hydrate, ethanol, Δ68%
AcetamidationCDI, DMF, rt53%

Purification and Optimization

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Industrial-scale production may utilize continuous flow reactors to enhance reproducibility and reduce reaction times.

Pharmacological Properties

α-Amylase Inhibition

N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide demonstrates moderate α-amylase inhibitory activity, with IC50_{50} values ranging from 1.09 to 2.84 μM in vitro . This suggests potential as an antihyperglycemic agent, though it is less potent than acarbose (IC50_{50} = 0.92 μM) . Molecular docking studies propose that the indole and pyrazole rings interact with the enzyme’s active site, disrupting substrate binding .

Antioxidant Activity

The compound exhibits radical scavenging activity against DPPH and ABTS radicals, with IC50_{50} values of 0.35–2.75 μM . The electron-rich indole moiety likely donates hydrogen atoms to neutralize free radicals, while the pyrazole stabilizes the resulting aryl radical .

Analytical Characterization

Spectroscopic Methods

  • 1^1H NMR: Peaks at δ 2.16 (s, NH2_2), δ 5.16 (s, CH2_2-N), and δ 8.45 (s, indole H-2) confirm acetamide and pyrazole substituents .

  • IR Spectroscopy: Bands at 3265 cm1^{-1} (N-H stretch) and 1705 cm1^{-1} (C=O stretch) validate functional groups.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 240.26 [M+H]+^+.

Structural Analogs and Comparative Analysis

Table 3: Bioactivity of Indole-Pyrazole Analogs

CompoundIC50_{50} (α-Amylase)Anticancer Activity (IC50_{50})
N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide1.09–2.84 μM Not reported
N-(3-(1H-indol-3-yl)-1H-pyrazol-5-yl)-2-((5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)thio)acetamide0.89 μM 12.4 μM (MCF-7)
2-(1H-indol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide1.45 μM18.7 μM (HeLa)

Analog modifications, such as thiadiazole incorporation, enhance potency but reduce solubility . The parent compound’s balance of activity and synthetic accessibility positions it as a lead for further optimization.

Challenges and Future Directions

Synthesis Optimization

Current yields (53–75%) necessitate catalyst screening (e.g., Pd/C for hydrogenation) or microwave-assisted reactions to improve efficiency .

In Vivo Studies

No pharmacokinetic or toxicity data exist. Future work should assess oral bioavailability, half-life, and organ-specific toxicity in rodent models.

Mechanism of Action

Proteomic and transcriptomic analyses are needed to identify off-target effects and clarify apoptosis-related pathways .

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